molecular formula C4H9ClF3NO B2621767 3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride CAS No. 1955518-76-9

3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride

Cat. No.: B2621767
CAS No.: 1955518-76-9
M. Wt: 179.57
InChI Key: NRAPSDJOBAOKER-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-1-ol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluorobutanone, while reduction of the amino group may produce trifluorobutylamine .

Mechanism of Action

The mechanism by which 3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule, which imparts distinct chemical properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications .

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(8)1-2-9;/h3,9H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAPSDJOBAOKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955518-76-9
Record name 3-amino-4,4,4-trifluorobutan-1-ol hydrochloride
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